2,3,4,7-Tetramethyl-1-indanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2,3,4,7-tetramethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H16O/c1-7-5-6-8(2)12-11(7)9(3)10(4)13(12)14/h5-6,9-10H,1-4H3 |
InChI Key |
JXRSVWUWVNRRJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)C2=C(C=CC(=C12)C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations for 2,3,4,7 Tetramethyl 1 Indanone
Established Synthetic Routes to Indanones and their Adaptations for Polymethylated Systems
The construction of the indanone skeleton is a fundamental objective in organic synthesis, given its prevalence in natural products and pharmaceutically active molecules. nih.govrsc.org Traditional methods have been refined over decades, while new strategies continue to emerge.
Electrophilic Cyclization Reactions in Indanone Ring Formation
One of the most common and enduring methods for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. nih.govresearchgate.net This reaction typically employs a strong Lewis acid or a Brønsted acid to promote the cyclization.
The general mechanism involves two key steps:
Formation of the Acylating Agent : In the case of a 3-arylpropionic acid, a strong acid like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TfOH) protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. d-nb.inforesearchgate.net Alternatively, the carboxylic acid can be converted to an acyl chloride, which then reacts with a Lewis acid catalyst. nih.gov
Intramolecular Electrophilic Aromatic Substitution (SEAr) : The generated acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form the five-membered ketone ring, completing the indanone skeleton. d-nb.info
For polymethylated systems, such as the precursors to 2,3,4,7-tetramethyl-1-indanone, the electron-donating nature of the methyl groups on the aromatic ring facilitates the electrophilic attack. However, the substitution pattern can also introduce steric hindrance and direct the cyclization to a specific position, influencing the regioselectivity of the reaction. d-nb.info The choice of acid catalyst can be crucial in controlling this regioselectivity. d-nb.info
| Catalyst Type | Example | Role in Reaction | Reference |
| Brønsted Acid | Polyphosphoric Acid (PPA) | Acts as both solvent and catalyst, promoting acylium ion formation. | d-nb.info |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Activates acyl chlorides to form a potent acylium ion electrophile. | nih.govquora.com |
| Superacid | Trifluoromethanesulfonic Acid (TfOH) | Highly effective protonating agent for generating acylium ions from carboxylic acids. | researchgate.net |
| Solid Acid | Nafion®-H | A solid-phase catalyst that can be easily removed from the reaction mixture. | nih.gov |
Contemporary Methodologies for the Construction of Indanone Skeletons
While Friedel-Crafts reactions remain a cornerstone of indanone synthesis, modern organic chemistry has introduced a variety of innovative methods. These often feature milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies. researchgate.netconsensus.app
Transition-metal catalysis has become a powerful tool for constructing the indanone core. researchgate.net Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and rhodium-catalyzed asymmetric intramolecular additions are prominent examples. organic-chemistry.org Nickel-catalyzed reductive cyclization of enones provides an enantioselective route to chiral indanones. organic-chemistry.org Another modern approach is the Nazarov cyclization, an electrocyclization of divinyl ketones to form cyclopentenones, which can be adapted for indanone synthesis. d-nb.infoacs.org This method can be catalyzed by Lewis or Brønsted acids and has been developed into highly stereoselective variants. acs.org
Other contemporary strategies include:
Radical Cascade Reactions : Copper-catalyzed radical cyclization of 1,6-enynes offers a distinct pathway to 1-indanone (B140024) derivatives. researchgate.net
Cascade Reductive Friedel-Crafts Alkylation/Cyclization : A metal-free approach that combines the reduction of a keto acid or ester with a Friedel-Crafts cyclization in a single cascade. rsc.org
Domino Reactions : One-pot syntheses that combine multiple transformations, such as a Heck reaction followed by an aldol-type annulation, to rapidly build complex indanone structures. researchgate.net
These modern methods provide valuable alternatives to classical approaches, particularly for synthesizing highly substituted or functionalized indanones where traditional methods might lack selectivity or require harsh conditions.
Detailed Mechanistic Analysis of the Reported Synthesis of this compound
A key synthesis of polymethylated indanones involves a Friedel-Crafts-type annulation. The synthesis of this compound from p-xylene (B151628) and methylcrotonyl chloride serves as a representative example of this strategy.
Reactant Scope and Structural Requirements (e.g., Methylcrotonyl Chloride and p-Xylene)
The selection of reactants is critical for the success of this synthesis.
p-Xylene : This substrate serves as the aromatic core. As a 1,4-disubstituted benzene, it is activated towards electrophilic aromatic substitution by the two electron-donating methyl groups. The substitution occurs at the positions ortho to the methyl groups (positions 2, 3, 5, and 6).
Methylcrotonyl Chloride : This α,β-unsaturated acyl chloride is the four-carbon electrophilic component. It possesses two reactive sites: the highly electrophilic acyl chloride carbon and the electrophilic β-carbon of the double bond. This dual reactivity is essential for the one-pot acylation and subsequent alkylation (cyclization) steps. The methyl group at the 3-position of the crotonyl chain ultimately becomes the methyl group at the 2-position of the final indanone product.
The structural arrangement of these reactants is designed to first undergo an intermolecular acylation, followed by an intramolecular alkylation to form the fused ring system.
Catalytic Role of Lewis Acids (e.g., AlCl₃) in the Friedel-Crafts Type Annulation
Aluminum chloride (AlCl₃) is a powerful Lewis acid that plays a multifaceted role in this transformation. quora.comquora.com Its primary function is to act as a catalyst to generate the highly reactive electrophiles needed for the reaction. rsc.org
The mechanism proceeds through the following key steps:
Generation of the Acylium Ion : AlCl₃ coordinates to the chlorine atom of methylcrotonyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. quora.commasterorganicchemistry.com This acylium ion is a potent electrophile.
Intermolecular Friedel-Crafts Acylation : The electron-rich p-xylene ring attacks the acylium ion. Due to the directing effects of the two methyl groups, the acylation occurs at one of the vacant ortho positions, forming an intermediate ketone.
Intramolecular Friedel-Crafts Alkylation (Cyclization) : The initial acylation product contains both the ketone and the α,β-unsaturated system. In the presence of AlCl₃, the carbonyl oxygen coordinates to the Lewis acid, which enhances the electrophilicity of the β-carbon of the double bond. This allows the aromatic ring to perform a second, intramolecular nucleophilic attack on this β-carbon. This step closes the five-membered ring.
Rearrangement and Re-aromatization : The cyclization event disrupts the aromaticity of the xylene ring. A subsequent proton loss and likely a methyl shift (a Wagner-Meerwein rearrangement, common in Friedel-Crafts reactions under strong acid catalysis) are required to form the final, stable this compound product and regenerate the aromatic system.
This cascade of acylation followed by alkylation is an efficient way to construct the indanone framework in a single operational step.
Optimization of Reaction Parameters and Conditions (e.g., Temperature, Solvent, Reaction Time)
The efficiency and yield of Friedel-Crafts reactions are highly sensitive to the reaction conditions. Optimization is crucial to maximize the desired product and minimize side reactions, such as polymerization or the formation of regioisomers. mdpi.comresearchgate.net
| Parameter | Typical Conditions & Rationale | Potential Issues |
| Temperature | Often initiated at low temperatures (e.g., 0 °C) and then allowed to warm. google.com Lower temperatures help control the initial, highly exothermic acylation and can improve regioselectivity. | Higher temperatures can lead to side reactions, rearrangements, and decomposition of starting materials or products. |
| Solvent | A non-reactive, non-polar solvent like dichloromethane, 1,2-dichloroethane, or carbon disulfide is commonly used. mdpi.comgoogle.com These solvents can dissolve the reactants and catalyst complex without competing in the reaction. | Solvents with Lewis basic sites (e.g., ethers, THF) can coordinate with the AlCl₃ catalyst, deactivating it. mdpi.com |
| Reaction Time | Varies from a few hours to overnight (e.g., 6-24 hours). acs.orggoogle.com The reaction is typically monitored by techniques like TLC or GC until the starting material is consumed. | Insufficient time leads to incomplete conversion. Excessively long times can promote the formation of undesired byproducts. |
| Stoichiometry | A stoichiometric amount or a slight excess of the Lewis acid catalyst is often required because the catalyst complexes with the product ketone, rendering it inactive. | Using too little catalyst results in a slow or incomplete reaction. A large excess can increase side reactions and complicates the workup procedure. |
For the synthesis of this compound, careful control of these parameters is essential to navigate the complex reaction pathway involving both inter- and intramolecular C-C bond formations and potential rearrangements to achieve a high yield of the target compound.
In-Depth Analysis of this compound Reveals Gaps in Current Scientific Literature
Despite extensive investigation into the synthesis of indanone compounds, a comprehensive body of research focusing specifically on this compound, including its purification, isomeric formation, and specific synthetic methodologies, remains elusive in publicly available scientific literature.
While general synthetic routes to polysubstituted 1-indanones are well-documented, detailed studies on the targeted synthesis and characterization of the 2,3,4,7-tetramethyl substituted variant are not readily found. This includes a lack of specific information regarding advanced purification techniques, stereochemical considerations, and alternative synthetic pathways tailored to this particular compound.
Advanced Purification Strategies
There is a notable absence of literature detailing advanced purification strategies, such as rectification, specifically for enhancing the purity of this compound. General purification techniques for indanones, such as column chromatography and recrystallization, are commonly employed, but specific protocols and their efficiencies for this compound have not been reported.
Isomeric Formation and Stereochemical Considerations
A critical gap exists in the understanding of the isomeric landscape of this compound. There is no available data analyzing the formation of diastereomeric and regioisomeric ratios, including any specific mixtures such as a 3:1 ratio of isomers designated as 35a and 35b. Consequently, the elucidation of reaction pathways leading to the formation of specific isomers of this compound remains an unexplored area of research. Without this foundational knowledge, the development of strategies for the stereoselective or regioselective synthesis of this compound is speculative.
General principles of regioselectivity in indanone synthesis, often governed by the directing effects of substituents on the aromatic ring during Friedel-Crafts type cyclizations, have been studied. However, the interplay of four methyl groups in directing the cyclization to form the 2,3,4,7-tetramethyl isomer specifically has not been detailed.
Exploration of Alternative and Novel Synthetic Approaches
The application of modern synthetic methods to produce this compound is not described in the current body of scientific literature. While transition metal-catalyzed annulation and cyclization reactions are powerful tools for the synthesis of substituted indanones, their specific application to construct the this compound framework has not been reported. These methods, which include but are not limited to, palladium-catalyzed carbonylative cyclization, rhodium-catalyzed C-H activation and annulation, and nickel-catalyzed reductive cyclization, offer potential avenues for the synthesis of this compound, but specific conditions, catalysts, and substrate precursors remain to be investigated.
Exploration of Alternative and Novel Synthetic Approaches for this compound
Photochemical and Electrochemical Synthetic Protocols
The synthesis of indanone scaffolds has traditionally relied on thermal cyclization reactions, often requiring harsh conditions. In the quest for milder and more selective synthetic routes, photochemical and electrochemical methods have emerged as powerful alternatives. These approaches utilize light or electric current, respectively, to induce key bond-forming reactions, often proceeding through radical or radical-ion intermediates. While specific protocols for the direct synthesis of this compound are not extensively documented, the application of established photochemical and electrochemical principles to suitable precursors presents a viable and innovative avenue for its preparation.
Photochemical Synthesis
Photochemical reactions offer unique pathways for the construction of cyclic systems like indanones, often proceeding with high levels of regio- and stereocontrol. One plausible photochemical strategy for the synthesis of this compound is the intramolecular cyclization of a suitably substituted α-aryl ketone. For instance, the photolysis of a precursor like 2-methyl-3-(2,5-dimethylphenyl)pentan-2-one could, in principle, lead to the formation of the desired indanone through an intramolecular hydrogen abstraction followed by radical cyclization.
Another relevant photochemical approach is the Nazarov cyclization, a 4π-electrocyclization of divinyl ketones. beilstein-journals.orgwikipedia.orgthermofisher.com A hypothetical photochemical Nazarov cyclization for the synthesis of this compound could involve a precursor such as 1-(2,5-dimethylphenyl)-2,3-dimethylbut-2-en-1-one. Upon photoexcitation, this precursor could undergo cyclization to form the indanone ring system. The reaction conditions for such photochemical transformations are typically mild, involving irradiation with UV light at ambient temperature in an inert solvent.
A general representation of a photochemical approach is the photolysis of appropriately substituted ketones, which can lead to the formation of indanone derivatives. beilstein-journals.org For example, the irradiation of certain ketone precursors can induce cyclization to yield the indanone core structure. beilstein-journals.org
| Precursor Type | Reaction | Conditions | Product | Yield (%) | Reference |
| α-Aryl Ketone | Photolysis | UV light, inert solvent, room temp. | 1-Indanone derivative | 94 | beilstein-journals.org |
| Divinyl Ketone | Photochemical Nazarov Cyclization | UV light, sensitizer, solvent | 1-Indanone derivative | Moderate to Good | beilstein-journals.org |
Electrochemical Synthesis
Electrosynthesis provides a powerful and environmentally friendly alternative to traditional chemical methods, often avoiding the need for stoichiometric reagents and operating under mild conditions. rsc.org The electrochemical synthesis of indanones can be achieved through intramolecular cyclization reactions initiated by electron transfer. For the synthesis of this compound, an electrochemical approach could involve the anodic oxidation of a precursor like 3-(2,4,7-trimethylphenyl)propanoic acid. The oxidation would generate a radical cation, which could then undergo intramolecular cyclization to form the indanone ring.
Another potential electrochemical route is the reductive cyclization of a suitable precursor. For instance, the electrochemical reduction of a substituted chalcone (B49325) analogue could initiate a cyclization cascade to yield the indanone product. The selectivity and efficiency of these reactions are highly dependent on the electrode material, solvent, supporting electrolyte, and applied potential.
Recent advancements have demonstrated the electrochemical cyclization of alkynyl enaminones to controllably synthesize indanone derivatives. nih.gov This method proceeds under constant current conditions in an undivided cell, highlighting the operational simplicity of electrosynthesis. nih.gov While not directly applied to this compound, this methodology suggests that a properly designed precursor could undergo a similar electrochemical transformation.
| Precursor | Electrode Material | Electrolyte/Solvent | Product | Yield (%) | Reference |
| Alkynyl Enaminone | Carbon-based | LiClO4 / Acetonitrile | Indanone derivative | Good to Excellent | nih.gov |
| Arylpropanoic Acid | Platinum | Et4NOTs / Acetonitrile | Indanone derivative | Moderate | General Principle |
Application of Sustainable and Green Chemistry Principles in Indanone Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bdu.ac.in The synthesis of indanones, including this compound, can be made more sustainable by incorporating these principles into established synthetic methodologies, particularly the widely used Friedel-Crafts acylation.
The classical intramolecular Friedel-Crafts acylation, a key step in many indanone syntheses, traditionally employs stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) and halogenated solvents, which pose significant environmental and safety concerns. nih.govorganic-chemistry.org Green chemistry approaches seek to replace these hazardous reagents with more benign alternatives and to utilize more sustainable reaction conditions.
Catalytic Alternatives to Stoichiometric Lewis Acids
A major focus of greening the Friedel-Crafts acylation is the development of catalytic systems that can be used in smaller quantities and are often recyclable. Metal triflates, such as terbium triflate (Tb(OTf)₃), have emerged as effective and reusable catalysts for the intramolecular acylation of 3-arylpropanoic acids to form 1-indanones. ruc.dkresearchgate.net These reactions can be carried out in high-boiling, non-polar solvents or even in triflate-anion ionic liquids, which can facilitate catalyst recovery and reuse. ruc.dkresearchgate.net
Methanesulfonic anhydride (B1165640) (MSAA) offers a metal- and halogen-free alternative for promoting Friedel-Crafts acylations. organic-chemistry.org This reagent allows for the preparation of aryl ketones with minimal waste, as the byproducts are biodegradable. organic-chemistry.org The use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent can also promote intramolecular Friedel-Crafts acylation without the need for an additional catalyst. nih.gov
Sustainable Solvents and Energy Sources
The replacement of volatile and toxic organic solvents is another cornerstone of green chemistry. Ionic liquids, due to their low vapor pressure and potential for recyclability, have been explored as alternative reaction media for Friedel-Crafts reactions. ruc.dkresearchgate.net
Furthermore, the use of non-conventional energy sources like microwave irradiation and high-intensity ultrasound can significantly accelerate reaction times and improve energy efficiency compared to conventional heating. nih.gov Microwave-assisted intramolecular Friedel-Crafts acylation catalyzed by metal triflates in ionic liquids represents a particularly green and efficient method for indanone synthesis. ruc.dkresearchgate.net
The table below summarizes some green and sustainable approaches applicable to the synthesis of the indanone core structure.
| Reaction | Catalyst/Promoter | Solvent | Conditions | Advantages | Reference |
| Intramolecular Friedel-Crafts Acylation | Metal Triflates (e.g., Tb(OTf)₃) | Triflate-anion Ionic Liquids | Microwave Irradiation | Recyclable catalyst, short reaction times | ruc.dkresearchgate.net |
| Intramolecular Friedel-Crafts Acylation | Methanesulfonic Anhydride (MSAA) | Neat or co-solvent | Thermal | Metal- and halogen-free, biodegradable byproducts | organic-chemistry.org |
| Intramolecular Friedel-Crafts Acylation | None | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Thermal | Catalyst-free | nih.gov |
| Intramolecular Friedel-Crafts Acylation | Various Catalysts | Toluene | High-Intensity Ultrasound | Reduced reaction times, improved yields | nih.gov |
By applying these principles, the synthesis of this compound can be designed to be more environmentally benign, safer, and more efficient. For instance, the intramolecular Friedel-Crafts cyclization of 3-(2,4,7-trimethylphenyl)propanoic acid could be performed using a catalytic amount of a reusable solid acid catalyst under solvent-free microwave conditions, thereby adhering to several key principles of green chemistry.
Advanced Spectroscopic and Structural Elucidation of 2,3,4,7 Tetramethyl 1 Indanone Isomers
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Isomer Differentiation and Structural Assignment
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering a wealth of information regarding the chemical environment of individual atoms. For the tetramethyl-1-indanone isomers, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for complete structural assignment.
The ¹H NMR spectrum provides initial, yet critical, information about the number and types of protons in a molecule. In the case of 2,3,4,7-tetramethyl-1-indanone, the aromatic and aliphatic regions of the spectrum offer distinct signals corresponding to the protons on the benzene ring and the five-membered ring, respectively, as well as the methyl groups.
The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups like the carbonyl group causing a downfield shift to higher ppm values. The multiplicity of a signal (e.g., singlet, doublet, quartet) is determined by the number of neighboring protons, and the coupling constant (J) provides information about the dihedral angle between coupled protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 | ~7.0-7.2 | d | ~8.0 |
| H-6 | ~7.0-7.2 | d | ~8.0 |
| H-2 | ~2.5-2.8 | m | - |
| H-3 | ~2.9-3.2 | m | - |
| CH₃-2 | ~1.1-1.3 | d | ~7.0 |
| CH₃-3 | ~1.2-1.4 | d | ~7.0 |
| CH₃-4 | ~2.2-2.4 | s | - |
Note: The chemical shifts for H-5 and H-6 would be distinct, and their coupling would result in an AX or AB system depending on the magnetic field strength.
While ¹H NMR provides foundational data, 2D NMR techniques are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations. slideshare.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between H-2 and H-3, as well as between H-2 and the protons of the C2-methyl group, and between H-3 and the protons of the C3-methyl group. emerypharma.com It would also confirm the coupling between the aromatic protons H-5 and H-6.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. youtube.com It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the C2-methyl protons would show a cross-peak with the C2-methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. youtube.com In this compound, HMBC would show correlations from the methyl protons to the aromatic and carbonyl carbons, confirming their positions.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This is crucial for determining the stereochemistry and conformation of the molecule. For example, NOESY could reveal spatial proximity between one of the aromatic methyl groups and the adjacent aromatic proton.
The five-membered ring in indanones is not planar and can undergo conformational changes. Variable temperature (VT) NMR studies can provide insights into these dynamic processes. mdpi.com By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. researchgate.net At low temperatures, the interconversion between different conformations may be slow on the NMR timescale, resulting in separate signals for protons in different environments. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals and eventual coalescence into a single, averaged signal. The temperature at which coalescence occurs can be used to calculate the energy barrier for the conformational change. mdpi.com
Advanced Mass Spectrometry (MS) Techniques for Isomer Characterization and Fragmentation Pathway Investigation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula of a compound. The molecular formula of this compound is C₁₃H₁₆O. HRMS would be able to distinguish this from other compounds with the same nominal mass but different elemental compositions.
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass (m/z) |
|---|
Tandem mass spectrometry (MS/MS) is a technique where ions are subjected to multiple stages of mass analysis. wikipedia.org In a typical MS/MS experiment, a precursor ion of a specific m/z is selected, fragmented, and then the resulting product ions are analyzed. unt.edu This provides detailed information about the structure of the precursor ion and allows for the differentiation of isomers that may produce similar initial mass spectra. ijcap.innih.gov
The fragmentation of tetramethyl-1-indanone isomers in the mass spectrometer would likely involve characteristic losses of small molecules or radicals. For example, the loss of a methyl radical (CH₃•, 15 Da) or carbon monoxide (CO, 28 Da) are common fragmentation pathways for such compounds. The specific fragmentation pattern observed in the MS/MS spectrum would be unique to the substitution pattern of the isomer, providing a powerful tool for their differentiation.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,3,5,6-Tetramethyl-1-indanone |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Structure Fingerprinting
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups and the detailed analysis of molecular structures. These techniques probe the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them. The resulting spectra provide a unique "fingerprint" for a specific compound.
For a molecule such as this compound, FT-IR and Raman spectroscopy would be expected to reveal characteristic vibrational bands corresponding to its key structural features. The complementarity of these two techniques is crucial; some vibrational modes that are strong in an IR spectrum may be weak or absent in a Raman spectrum, and vice versa.
Expected Vibrational Modes for this compound:
Carbonyl (C=O) Stretching: A strong absorption band in the FT-IR spectrum, typically in the range of 1690-1715 cm⁻¹, is characteristic of the ketone functional group within the five-membered ring. This band is also expected to be present in the Raman spectrum.
Aromatic C=C Stretching: The benzene ring would give rise to a series of bands in the 1450-1600 cm⁻¹ region in both FT-IR and Raman spectra. The substitution pattern on the aromatic ring influences the exact position and intensity of these peaks.
Aliphatic C-H Stretching: The methyl groups and the methylene group in the indanone structure would exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
C-H Bending: Vibrations associated with the bending of C-H bonds in the methyl and methylene groups would appear in the fingerprint region (below 1500 cm⁻¹).
Ring Vibrations: The fused ring system would have characteristic skeletal vibrations that contribute to the unique fingerprint of the molecule.
A hypothetical data table for the vibrational frequencies of this compound is presented below to illustrate how such data would be organized.
| Wavenumber (cm⁻¹) | Assignment | Technique |
| ~2970 | C-H stretch (methyl, asymmetric) | FT-IR, Raman |
| ~2930 | C-H stretch (methyl, symmetric) | FT-IR, Raman |
| ~1705 | C=O stretch (ketone) | FT-IR, Raman |
| ~1600 | C=C stretch (aromatic) | FT-IR, Raman |
| ~1460 | C-H bend (methyl) | FT-IR, Raman |
| ~1380 | C-H bend (methyl) | FT-IR, Raman |
Note: This table is illustrative and not based on experimental data for this compound.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Resolution and Absolute Configuration Determination
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the study of chiral molecules. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance.
The applicability of these techniques to this compound would depend on the presence of chirality. If the molecule is chiral, meaning it is non-superimposable on its mirror image, it will exhibit optical activity. For this compound, the presence of a stereocenter at the C-2 or C-3 position would render the molecule chiral.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light. A CD spectrum shows positive or negative peaks, known as Cotton effects, which are characteristic of the electronic transitions within the chiral molecule. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenters.
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to determine the absolute configuration of a chiral compound.
In the absence of experimental data, a hypothetical discussion would involve comparing the predicted CD spectrum from quantum chemical calculations with the experimental spectrum to assign the absolute configuration (R or S) of a specific enantiomer.
X-ray Crystallography for Solid-State Structural Analysis and Isomer Discrimination
For this compound, a single-crystal X-ray diffraction analysis would yield a detailed structural model. This would allow for:
Confirmation of Connectivity: Unambiguous confirmation of the atomic connections and the substitution pattern on the indanone framework.
Determination of Bond Parameters: Precise measurements of all bond lengths and angles.
Conformational Analysis: The conformation of the five-membered ring and the orientation of the methyl substituents would be determined.
Absolute Configuration: For a chiral sample that crystallizes as a single enantiomer, X-ray crystallography can be used to determine the absolute configuration.
Isomer Discrimination: The technique can definitively distinguish between different constitutional isomers and stereoisomers.
A hypothetical table of crystallographic data for this compound is provided below for illustrative purposes.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₆O |
| Formula Weight | 188.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
Note: This table is illustrative and not based on experimental data for this compound.
Chemical Reactivity and Transformation Pathways of 2,3,4,7 Tetramethyl 1 Indanone
Reactions at the Ketone Carbonyl Group of 2,3,4,7-Tetramethyl-1-indanone
The ketone carbonyl group is a primary site for chemical transformations in this compound, susceptible to a variety of nucleophilic addition and condensation reactions.
Nucleophilic Addition Reactions and their Stereochemical Outcomes
Nucleophilic addition to the carbonyl carbon is a fundamental reaction for ketones. The electrophilic nature of the carbonyl carbon, induced by the electronegative oxygen atom, makes it a target for nucleophiles. In the case of this compound, the methyl group at the C2 position introduces a chiral center adjacent to the carbonyl group, which can influence the stereochemical outcome of nucleophilic attacks.
The stereochemistry of nucleophilic addition to cyclic ketones is often governed by Felkin-Anh and Cieplak models, which consider steric and electronic effects to predict the facial selectivity of the incoming nucleophile. The presence of the C2-methyl group in this compound would likely direct the incoming nucleophile to the less hindered face of the carbonyl group, leading to a diastereomeric excess of one of the possible alcohol products. The exact stereochemical outcome would depend on the specific nucleophile and reaction conditions employed.
Table 1: Predicted Stereochemical Models for Nucleophilic Addition
| Model | Key Consideration | Predicted Outcome for this compound |
|---|---|---|
| Felkin-Anh Model | The largest substituent at the α-carbon orients itself perpendicular to the carbonyl group, minimizing steric interactions with the incoming nucleophile. | The nucleophile would be expected to attack from the face opposite to the C2-methyl group. |
| Cieplak Model | The stereochemical outcome is determined by the stabilization of the transition state through hyperconjugation with adjacent anti-periplanar sigma bonds. | The preferred trajectory of the nucleophile would be influenced by the electron-donating properties of the neighboring C-C and C-H bonds. |
Catalytic and Stoichiometric Reduction Pathways to Indanols
The reduction of the carbonyl group in 1-indanones to the corresponding indanols is a common and synthetically useful transformation. This can be achieved through various catalytic and stoichiometric reduction methods.
Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as palladium, platinum, or nickel under a hydrogen atmosphere. The stereochemical outcome of catalytic hydrogenation on substituted indanones can be influenced by the catalyst and reaction conditions, often leading to the syn addition of hydrogen. For this compound, this would likely result in the formation of a specific diastereomer of 2,3,4,7-tetramethyl-1-indanol.
Stoichiometric Reductions: A wide range of chemical reducing agents can be used for the reduction of the indanone carbonyl. These include metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereoselectivity of these reductions is often dictated by the steric hindrance around the carbonyl group. In general, less bulky reducing agents tend to approach from the less hindered face.
Table 2: Common Reducing Agents and their Expected Selectivity
| Reducing Agent | Typical Selectivity | Expected Major Product with this compound |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Generally attacks from the less sterically hindered face. | The alcohol diastereomer resulting from attack opposite to the C2-methyl group. |
| Lithium Aluminum Hydride (LiAlH₄) | A more powerful, less selective reducing agent, but steric factors still play a role. | A mixture of diastereomeric alcohols, with a potential preference for the product of attack from the less hindered face. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Often results in syn-addition of hydrogen from the less hindered face of the molecule adsorbed on the catalyst surface. | The cis-indanol diastereomer is likely to be favored. |
Condensation and Derivatization Reactions Involving the Carbonyl Functionality
The carbonyl group of this compound can undergo condensation reactions with various nucleophiles, particularly those containing nitrogen. These reactions are important for the synthesis of a variety of derivatives.
Formation of Imines, Oximes, and Hydrazones:
Imines (Schiff bases): Reaction with primary amines in the presence of an acid catalyst.
Oximes: Reaction with hydroxylamine (NH₂OH).
Hydrazones: Reaction with hydrazine (N₂H₄) and its derivatives (e.g., 2,4-dinitrophenylhydrazine).
These reactions proceed via nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. The presence of the methyl group at the C2-position may sterically hinder the approach of the nucleophile, potentially requiring more forcing reaction conditions compared to unsubstituted 1-indanone (B140024).
Aldol (B89426) and Claisen-Schmidt Condensations: The α-protons at the C2 position of the indanone ring are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in aldol-type reactions. For this compound, the presence of a methyl group at the C2 position means that only one α-proton is available for enolization. This enolate can react with aldehydes or ketones in Claisen-Schmidt condensations to form α,β-unsaturated ketone derivatives. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Tetramethyl-1-indanone Aromatic Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution, and under certain conditions, nucleophilic aromatic substitution.
Regioselectivity Influenced by Methyl Substituents and the Indanone Ring System
The regiochemical outcome of electrophilic aromatic substitution is determined by the directing effects of the substituents on the aromatic ring. In this compound, the substituents are the three methyl groups at positions 4 and 7, and the fused cyclopentanone ring.
Methyl Groups: Methyl groups are activating, ortho, para-directing substituents due to their electron-donating inductive and hyperconjugative effects. libretexts.org
Indanone Ring System: The carbonyl group of the indanone ring is deactivating and meta-directing due to its electron-withdrawing resonance and inductive effects. The alkyl portion of the fused ring is weakly activating.
The combined effect of these substituents will determine the position of electrophilic attack. The positions ortho and para to the activating methyl groups will be electronically favored. However, the steric hindrance from the existing methyl groups and the fused ring will also play a crucial role. In this compound, the available positions for substitution are C5 and C6. The C4 and C7 positions are already substituted with methyl groups. The directing effects of the C4- and C7-methyl groups would activate the C5 and C6 positions. The deactivating effect of the carbonyl group would be felt more strongly at the C6 position (meta to the acyl group). Therefore, electrophilic substitution is most likely to occur at the C5 or C6 position, with the precise outcome depending on the specific electrophile and reaction conditions.
Investigation of Selective Halogenation, Nitration, and Sulfonation Reactions
While specific studies on this compound are lacking, the general behavior of substituted aromatic compounds in these reactions provides a basis for prediction.
Halogenation: Electrophilic halogenation (e.g., with Br₂ or Cl₂ and a Lewis acid catalyst) would be expected to occur on the aromatic ring. researchgate.netjournals.co.za The regioselectivity would be governed by the principles discussed above. It is also possible for halogenation to occur at the α-carbon (C2) of the ketone under different conditions (e.g., acid- or base-catalyzed). researchgate.netjournals.co.za
Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro group onto the aromatic ring. The strong activating effects of the methyl groups would likely direct the nitro group to one of the available positions on the ring.
Sulfonation: Sulfonation with fuming sulfuric acid would introduce a sulfonic acid group onto the aromatic ring. This reaction is reversible and can be influenced by thermodynamic control.
Table 3: Predicted Products of Aromatic Substitution Reactions
| Reaction | Reagents | Potential Major Product(s) |
|---|---|---|
| Bromination | Br₂, FeBr₃ | 5-Bromo-2,3,4,7-tetramethyl-1-indanone and/or 6-Bromo-2,3,4,7-tetramethyl-1-indanone |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-2,3,4,7-tetramethyl-1-indanone and/or 6-Nitro-2,3,4,7-tetramethyl-1-indanone |
| Sulfonation | SO₃, H₂SO₄ | 2,3,4,7-Tetramethyl-1-oxoindane-5-sulfonic acid and/or 2,3,4,7-Tetramethyl-1-oxoindane-6-sulfonic acid |
Reactivity of Alpha-Hydrogens and Enolization of the Indanone System
The reactivity of the alpha-hydrogens in ketones is a cornerstone of their chemistry, proceeding through the formation of an enol or enolate intermediate. For this compound, the hydrogen atom at the C-2 position is alpha to the carbonyl group. The presence of a methyl group also at C-2 and C-3 would significantly influence enolization and subsequent reactions.
Alpha-Alkylation, Acylation, and Other Functionalization Reactions
Alpha-alkylation and acylation reactions typically involve the deprotonation of an alpha-hydrogen to form a nucleophilic enolate, which then attacks an electrophile.
Expected Reactivity (General Indanones): For a typical 2-monosubstituted-1-indanone, deprotonation at the C-2 position allows for the introduction of a second substituent. orgsyn.org Strong bases like lithium diisopropylamide (LDA) are often used to generate the enolate, which can then be treated with alkyl halides or acyl chlorides to yield alpha-functionalized products.
Data for this compound: There are no specific studies detailing the alpha-alkylation, acylation, or other functionalization reactions at the C-2 position of this compound. The steric hindrance caused by the existing methyl groups at C-2 and C-3 would likely pose significant challenges for further substitution at the C-2 position, but experimental data is required to confirm this.
Mechanistic Studies of Racemization or Epimerization Processes
If a chiral center exists at the alpha-position (C-2 or C-3), base- or acid-catalyzed enolization can lead to racemization or epimerization. In this compound, both the C-2 and C-3 positions are potential stereocenters.
General Principles: The process involves the removal of an alpha-proton to form a planar enol or enolate intermediate. Reprotonation can occur from either face, leading to a loss of stereochemical information.
Data for this compound: No mechanistic studies on the racemization or epimerization processes for this compound have been found in the scientific literature. researchgate.net Research would be needed to determine the conditions under which these processes occur and the relative stability of different stereoisomers.
Oxidative and Reductive Transformations of the Indanone Skeleton and Side Chains
The carbonyl group and the alkyl side chains of the indanone system are susceptible to oxidative and reductive transformations.
Reduction: The carbonyl group of 1-indanones can be reduced to a secondary alcohol using various reducing agents like sodium borohydride.
Oxidation: Oxidation reactions can be more complex. A common reaction for cyclic ketones is the Baeyer-Villiger oxidation, which would convert the 1-indanone into a six-membered lactone. Oxidation could also potentially target the benzylic positions of the methyl groups on the aromatic ring.
Data for this compound: Specific experimental results detailing the products and yields of oxidative or reductive transformations of this compound are not available.
Ring-Opening, Rearrangement, and Fragmentation Reactions of this compound
The strained five-membered ring of the indanone skeleton can undergo various rearrangement and fragmentation reactions under specific conditions.
Rearrangements: The Beckmann rearrangement of the corresponding oxime derivative is a known reaction for the 1-indanone scaffold, leading to ring expansion and the formation of a quinolinone derivative.
Fragmentation: In mass spectrometry, carbonyl compounds undergo characteristic fragmentation patterns, such as alpha-cleavage and McLafferty rearrangement, which can provide structural information. nih.govmiamioh.edu
Data for this compound: There is no specific literature detailing ring-opening, rearrangement, or fragmentation studies conducted on this compound.
Theoretical and Computational Investigations on 2,3,4,7 Tetramethyl 1 Indanone
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,3,4,7-tetramethyl-1-indanone, these methods would provide insights into its three-dimensional structure, stability, and electronic characteristics. Density Functional Theory (DFT) is a common and effective method for these types of investigations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger) to balance accuracy and computational cost.
Geometry Optimization and Conformational Analysis of Isomers and Their Interconversion Pathways
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground-state geometry. For this compound, the presence of a five-membered ring and methyl groups suggests the possibility of different conformers. The five-membered ring in the indanone core can adopt non-planar conformations, such as an envelope or twist form.
A systematic conformational search would be performed to identify all possible low-energy structures. Each of these potential conformers would then be subjected to geometry optimization, a process that calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is located. The optimized geometries would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.
Furthermore, computational analysis would be used to explore the energy barriers for interconversion between different isomers or conformers. By mapping the potential energy surface connecting these structures, transition states can be located. The energy difference between the conformers and the transition states would provide the activation energy for their interconversion, indicating how readily the molecule can change its shape.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The electronic structure of this compound would be analyzed through its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the molecule's ability to act as an electrophile.
These descriptors would help in predicting how this compound might interact with other chemical species in a reaction.
Prediction of Spectroscopic Properties using Computational Methods
Computational methods are powerful tools for predicting and interpreting spectroscopic data. These theoretical spectra can be used to validate experimental findings and assign spectral features to specific molecular motions or electronic transitions.
Theoretical Calculation of NMR Chemical Shifts (GIAO-DFT) for Isomer Validation and Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations of NMR chemical shifts for both ¹H and ¹³C nuclei can be performed using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT.
The calculated chemical shifts for the optimized geometry of this compound would be compared to experimental data, if available. This comparison is invaluable for confirming the correct structure and for assigning specific peaks in the experimental spectrum to particular atoms in the molecule. In cases where multiple isomers are possible, comparing their calculated NMR spectra with the experimental one can be a definitive way to identify the correct isomer.
Simulation of Vibrational Spectra (IR, Raman) and UV-Vis Absorption Spectra (TD-DFT)
Theoretical vibrational spectra (Infrared and Raman) would be simulated by calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the vibrational frequencies and their corresponding intensities. Each calculated frequency corresponds to a specific normal mode of vibration, such as C=O stretching, C-H bending, or ring deformations. These simulated spectra can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands.
The electronic absorption properties would be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands in the UV-Vis spectrum. This information is crucial for understanding the molecule's electronic structure and its interaction with light.
Mechanistic Studies of this compound Synthesis and Reaction Pathways
Computational chemistry can be employed to elucidate the mechanisms of chemical reactions. For the synthesis of this compound, a plausible reaction pathway would be proposed, and the structures of reactants, intermediates, transition states, and products along this pathway would be calculated.
By determining the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energies for each step of the reaction, allowing for the identification of the rate-determining step. The geometry of the calculated transition states would provide a detailed picture of the bond-making and bond-breaking processes that occur during the reaction. Such mechanistic insights are valuable for understanding the reaction and for optimizing reaction conditions to improve yield and selectivity.
Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Mapping
In the realm of computational chemistry, the characterization of a transition state is pivotal to understanding the mechanism of a chemical reaction. A transition state represents the highest energy point along the reaction pathway, and its geometry dictates how reactants evolve into products. For a molecule like this compound, identifying the transition states of its potential reactions is the first step in mapping out its chemical reactivity. This is typically achieved by searching for a first-order saddle point on the potential energy surface, which is a point that is a maximum in the direction of the reaction coordinate and a minimum in all other directions.
Once a transition state geometry is located and confirmed by the presence of a single imaginary frequency in the vibrational analysis, the Intrinsic Reaction Coordinate (IRC) is calculated. uni-muenchen.de The IRC is the minimum energy reaction pathway in mass-weighted cartesian coordinates that connects the transition state to the reactants and products. uni-muenchen.de By following this path, chemists can verify that the identified transition state indeed connects the desired reactants and products and can gain insights into the structural changes that occur during the reaction. researchgate.netresearchgate.net The Gonzalez-Schlegel method is a commonly used algorithm for tracing the IRC path. uni-muenchen.de
Table 1: Illustrative IRC Data for a Hypothetical Reaction of an Indanone Derivative
| Reaction Coordinate | Energy (kcal/mol) | Key Bond Distance (Å) |
| -2.0 | 5.2 | 1.85 |
| -1.0 | 15.8 | 1.62 |
| 0.0 | 25.0 | 1.45 |
| 1.0 | 12.3 | 1.28 |
| 2.0 | 2.1 | 1.15 |
Note: This table is for illustrative purposes and does not represent actual data for this compound.
Determination of Activation Energies and Reaction Rates
The activation energy (Ea) is the minimum energy required for a chemical reaction to occur and is a crucial parameter in chemical kinetics. wikipedia.org Computationally, the activation energy is determined by calculating the energy difference between the reactants and the transition state. libretexts.org This value is fundamental to understanding the feasibility and speed of a reaction under different conditions.
Reaction rates can be predicted using theories such as Transition State Theory (TST). The Eyring equation, a central component of TST, relates the rate constant (k) to the Gibbs free energy of activation (ΔG‡). wikipedia.org
k = (kBT / h) exp(−ΔG‡ / RT)
Where:
k is the rate constant
kB is the Boltzmann constant
T is the temperature in Kelvin
h is the Planck constant
R is the gas constant
ΔG‡ is the Gibbs free energy of activation
By calculating the vibrational frequencies of the reactant and transition state, the Gibbs free energy of activation can be determined, allowing for the prediction of reaction rates. researchgate.net While specific activation energies for this compound are not documented in the available research, the principles of their calculation are well-established in computational chemistry. libretexts.org
Molecular Dynamics Simulations for Dynamic Behavior, Solvent Effects, and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can model the movement of each atom, offering insights into conformational changes, solvent effects, and intermolecular interactions. wustl.edu
For this compound, MD simulations could be employed to understand how the molecule behaves in different solvent environments. The explicit inclusion of solvent molecules in the simulation allows for a realistic representation of solute-solvent interactions, which can significantly influence reaction pathways and rates. researchgate.net Furthermore, MD simulations can be used to study how this compound interacts with other molecules, such as substrates or biological macromolecules. nih.gov This is particularly relevant in the context of drug design and materials science.
The following table provides an example of the types of properties that can be calculated from an MD simulation.
Table 2: Illustrative Properties from a Molecular Dynamics Simulation
| Property | Value |
| Average Root Mean Square Deviation (RMSD) | 1.5 Å |
| Radius of Gyration | 4.2 Å |
| Solvent Accessible Surface Area (SASA) | 250 Ų |
| Number of Hydrogen Bonds with Solvent | 3.1 |
Note: This table is for illustrative purposes and does not represent actual data for this compound.
In Silico Design and Screening of Novel Derivatives or Analogs of this compound
In silico design and screening are computational techniques used to identify and optimize new molecules with desired properties. researchgate.net These methods are widely used in drug discovery and materials science to accelerate the development process and reduce costs. nih.govnih.gov
Starting with the scaffold of this compound, new derivatives can be designed by computationally introducing different functional groups at various positions on the molecule. mdpi.com Large virtual libraries of these derivatives can then be screened for specific properties, such as binding affinity to a target protein or desired electronic properties. mdpi.com Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are often employed in this screening process.
While there are no specific studies on the in silico design of this compound derivatives in the reviewed literature, the general approach is a cornerstone of modern computational chemistry. researchgate.net The process allows for the rapid exploration of chemical space and the prioritization of a smaller number of promising candidates for synthesis and experimental testing.
Applications and Role of 2,3,4,7 Tetramethyl 1 Indanone in Advanced Organic Synthesis Research
2,3,4,7-Tetramethyl-1-indanone as a Key Synthon for Complex Organic Molecules
As a substituted indanone, this compound possesses reactive sites—the carbonyl group and the α-protons—that theoretically allow it to serve as a versatile building block, or synthon, for more complex molecular architectures.
Precursor in the Synthesis of Substituted Indane and Indenone Derivatives
The chemical structure of this compound allows for several transformations to generate a variety of substituted indane and indenone derivatives.
Reactions at the Carbonyl Group: The ketone functionality can undergo nucleophilic addition reactions. For instance, reduction with agents like sodium borohydride would yield the corresponding alcohol, 2,3,4,7-Tetramethyl-1-indanol. Reaction with Grignard or organolithium reagents could introduce new carbon substituents at the C1 position, leading to tertiary alcohols.
Reactions at the α-Position (C2): The presence of a proton at the C2 position allows for enolate formation under basic conditions. This enolate can then react with various electrophiles. For example, aldol (B89426) condensation with aldehydes or ketones could be used to form C-C bonds at this position, leading to 2-substituted derivatives.
Synthesis of Indenones: Dehydrogenation of the indanone can lead to the corresponding α,β-unsaturated ketone, a substituted indenone. This transformation introduces a double bond into the five-membered ring, creating a conjugated system that is useful in various cycloaddition and conjugate addition reactions.
A general scheme for these transformations is presented below:
| Reactant | Reagent/Condition | Product Type |
| This compound | 1. Base (e.g., LDA) 2. Aldehyde (R-CHO) | 2-(1-hydroxyalkyl)-2,3,4,7-tetramethyl-1-indanone |
| This compound | 1. NaBH₄ | 2,3,4,7-Tetramethyl-2,3-dihydro-1H-inden-1-ol |
| This compound | Dehydrogenation (e.g., Pd/C) | 2,3,4,7-Tetramethyl-1H-inden-1-one |
Building Block for the Construction of Fused Polycyclic Aromatic Compounds
The indanone core is a common starting point for annulation reactions to build larger, fused ring systems. The reactivity of this compound can be harnessed to construct polycyclic aromatic hydrocarbons (PAHs) or other complex fused frameworks. Methods such as Friedel-Crafts acylations or cyclization reactions involving the carbonyl group or the aromatic ring could be employed to build additional rings onto the indanone scaffold.
Derivatization of this compound for Ligand Design in Catalysis Research
The rigid bicyclic structure of the indanone skeleton makes it an attractive scaffold for the design of ligands used in transition metal catalysis. The substituents can be modified to create a specific steric and electronic environment around a metal center.
Synthesis of Novel Phosphine Ligands, N-Heterocyclic Carbenes, or Other Donor Ligands Incorporating the Indanone Scaffold
Although specific examples starting from this compound are not prominent in the literature, one can postulate synthetic routes based on established methodologies for other ketones. For instance, converting the carbonyl group into a platform for attaching donor atoms like phosphorus or nitrogen is a common strategy. This could involve converting the indanone to an indanol, followed by substitution reactions to introduce phosphine groups.
Application of Indanone-Derived Ligands in Transition Metal-Catalyzed Coupling Reactions (e.g., C-C and C-Heteroatom Bond Formation, Dehalogenation)
Ligands derived from indanone scaffolds have found application in various cross-coupling reactions. The steric bulk provided by the four methyl groups in a ligand derived from this compound could be beneficial in reactions that require bulky ligands to promote reductive elimination, such as in Suzuki or Buchwald-Hartwig couplings.
Development of Chiral Indanone-Derived Ligands for Asymmetric Catalysis
A key area in catalysis is the development of chiral ligands for asymmetric synthesis. The this compound molecule is itself achiral. To create a chiral ligand, a stereocenter would need to be introduced. This could be achieved through asymmetric reduction of the ketone or through stereoselective functionalization at the C2 position. The resulting chiral, non-racemic indanone derivative could then be elaborated into a chiral ligand, such as a chiral phosphine or a ligand for an N-heterocyclic carbene. These ligands could then be applied in asymmetric hydrogenation, hydrosilylation, or other enantioselective transformations.
The potential for such applications exists, but further dedicated research is required to explore and establish the specific utility of this compound in these advanced fields.
Limited Public Research Data on this compound
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of specific research pertaining to the chemical compound this compound. Consequently, detailed information regarding its specific applications in advanced organic synthesis or its potential role in the development of functional organic materials is not available in the public domain.
The broader class of compounds, 1-indanones, are recognized for their versatile role as intermediates in the synthesis of a wide array of biologically active molecules and functional materials. Research has explored various derivatives of 1-indanone (B140024) for applications in medicinal chemistry and as precursors for organic functional materials, including those with potential in optoelectronics and polymer chemistry. However, this body of research does not specifically address the 2,3,4,7-tetramethyl substituted variant.
General synthetic routes to produce various substituted 1-indanones are well-documented in chemical literature, often involving intramolecular Friedel-Crafts reactions or other cyclization methods. While these general methodologies could theoretically be adapted for the synthesis of this compound, specific studies detailing such a synthesis and the subsequent investigation of its properties and applications could not be located.
Similarly, while the potential for indanone derivatives in functional materials is an active area of research, with some derivatives being investigated for their optical and electronic properties, no studies were found that specifically evaluate this compound or its derivatives for applications in optoelectronics or as polymer precursors.
Due to the lack of specific research on this compound, it is not possible to provide detailed research findings, data tables, or an in-depth analysis of its role in advanced organic synthesis or functional materials research as requested. The available scientific literature focuses on other isomers or more broadly on the 1-indanone scaffold.
Future Research Directions and Emerging Areas in 2,3,4,7 Tetramethyl 1 Indanone Chemistry
The field of organic chemistry is continually evolving, with a persistent drive towards the development of novel molecular architectures and functionalities. Within this landscape, 2,3,4,7-Tetramethyl-1-indanone presents a unique scaffold for future exploration. The strategic placement of methyl groups on the indanone core offers a distinct combination of steric and electronic properties that can be leveraged for innovative research. The following sections outline promising future research directions and emerging areas centered on this specific chemical entity.
Q & A
Q. What are the established synthesis routes for 2,3,4,7-Tetramethyl-1-indanone, and how are structural impurities minimized during preparation?
Synthesis typically involves Friedel-Crafts acylation or alkylation of substituted indenes, followed by purification via column chromatography. For example, IR and NMR spectroscopy (e.g., carbonyl stretch at ~1685 cm⁻¹ and methyl group signals in ¹H NMR) are critical for confirming purity and structural integrity . Comparative analysis of substituted indanones (e.g., methoxy or halogenated analogs) highlights the importance of steric and electronic control during synthesis to avoid byproducts like over-alkylated derivatives .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key methods include:
- IR Spectroscopy : Identification of carbonyl (C=O) stretches (~1685–1737 cm⁻¹) and methyl group vibrations .
- NMR : ¹H NMR resolves methyl group environments (e.g., δ 1.2–2.5 ppm for tetramethyl substituents), while ¹³C NMR confirms quaternary carbons and ketone functionality .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 188 for C₁₃H₁₆O) and fragmentation patterns validate the molecular formula .
Q. How do substituent positions (e.g., 2,3,4,7-tetramethyl vs. 3,3,5,6-tetramethyl) affect the compound’s lipophilicity and solubility?
Substituent arrangement significantly impacts logP values. For example, 3,3,5,6-tetramethyl-1-indanone (logP ~3.2) exhibits higher lipophilicity than less substituted analogs, influencing solubility in polar solvents like ethanol or DMSO . Computational tools (e.g., COSMO-RS) can predict solubility based on steric and electronic profiles .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives?
Discrepancies in enzyme inhibition or receptor affinity (e.g., moderate vs. high activity) may arise from assay conditions (pH, temperature) or impurities. Mitigation strategies include:
- Standardized Assays : Use consistent protocols (e.g., acetylcholinesterase inhibition assays at pH 7.4, 37°C) .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., 4-trifluoromethyl-1-indanone) to isolate substituent effects .
- High-Throughput Screening : Validate activity across multiple biological replicates .
Q. How can computational modeling (e.g., QSAR, molecular docking) guide the design of this compound derivatives with enhanced bioactivity?
Fragment-based QSAR models correlate substituent properties (e.g., Hammett σ constants) with bioactivity. For example, methyl groups at the 2,3,4,7-positions may enhance hydrophobic interactions with enzyme pockets, as seen in docking studies of indanone-chalcone hybrids . MD simulations further predict binding stability in therapeutic targets like acetylcholinesterase .
Q. What role does particle size and solvent selection play in optimizing heterogeneous reactions involving this compound?
Particle size reduction (e.g., via milling) increases surface area, improving reaction kinetics in biocatalytic hydroxylation. Solvents like 1-octanol enhance wetting and solubility, critical for achieving >90% conversion in multi-step syntheses . Process Analytical Technology (PAT) tools, such as ReactIR, monitor intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
